2,7-Dibutylnaphthalene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

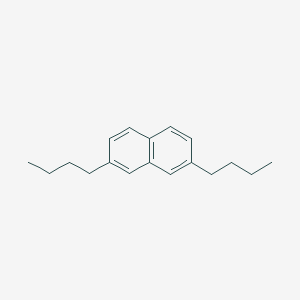

2,7-Dibutylnaphthalene is a polycyclic aromatic hydrocarbon with the molecular formula C18H24 It is characterized by the presence of two butyl groups attached to the naphthalene ring at the 2 and 7 positions

準備方法

Synthetic Routes and Reaction Conditions

2,7-Dibutylnaphthalene can be synthesized through several methods. One common approach involves the alkylation of naphthalene with butyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like toluene or xylene. The reaction can be represented as follows:

Naphthalene+2Butyl Halide→2,7−Dibutylnaphthalene

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as aluminum chloride or zeolites can be employed to enhance the reaction rate and selectivity. The reaction conditions are optimized to achieve high yields and purity of the desired product.

化学反応の分析

Types of Reactions

2,7-Dibutylnaphthalene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthoquinones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound to its corresponding dihydro or tetrahydro derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic ring. Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while sulfonation can be performed using sulfur trioxide or chlorosulfonic acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nitric acid and sulfuric acid for nitration, sulfur trioxide for sulfonation.

Major Products Formed

Oxidation: Naphthoquinones, carboxylic acids.

Reduction: Dihydro-2,7-Dibutylnaphthalene, tetrahydro-2,7-Dibutylnaphthalene.

Substitution: Nitro-2,7-Dibutylnaphthalene, sulfonated derivatives.

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Chemistry

2,7-Dibutylnaphthalene serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in reactions that yield more complex molecules, making it valuable in the development of pharmaceuticals and agrochemicals. The compound's unique properties facilitate its use in creating derivatives that can be tailored for specific applications.

Agricultural Applications

Co-formulant in Pesticide Formulations

DBN is utilized as a co-formulant in pesticide formulations. It enhances the efficacy of active ingredients by improving their solubility and stability. Research indicates that DBN can significantly influence the behavior of pesticides in agricultural settings, affecting their distribution and degradation rates in crops .

Case Study: Residue Analysis

A study conducted on the residues of various co-formulants, including DBN, in treated crops demonstrated its presence at varying concentrations depending on application rates and environmental conditions. For instance, DBN residues were detected at levels ranging from 0.01 to 0.8 mg/kg in different vegetable samples collected after pesticide application . This highlights the importance of monitoring such residues to ensure safety and compliance with agricultural standards.

Material Science

Use in Polymer Chemistry

In material science, this compound is explored for its potential as a plasticizer or additive in polymer formulations. Its ability to modify physical properties such as flexibility and thermal stability makes it a candidate for enhancing the performance of various polymers used in industrial applications.

Environmental Impact Studies

Role in Environmental Monitoring

DBN's presence as a contaminant in environmental samples has prompted studies on its behavior and degradation pathways. Understanding how DBN interacts with soil and water systems is crucial for assessing its environmental impact, particularly regarding its persistence and potential toxicity to non-target organisms.

Data Table: Applications Overview

| Application Area | Specific Use | Observations/Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for organic compounds | Facilitates the synthesis of pharmaceuticals |

| Agriculture | Co-formulant in pesticides | Residues detected at 0.01-0.8 mg/kg post-application |

| Material Science | Plasticizer/additive | Enhances flexibility and thermal stability |

| Environmental Monitoring | Contaminant studies | Important for assessing persistence and toxicity |

作用機序

The mechanism of action of 2,7-Dibutylnaphthalene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

類似化合物との比較

Similar Compounds

2,7-Dimethylnaphthalene: Similar in structure but with methyl groups instead of butyl groups.

2,7-Dihydroxynaphthalene: Contains hydroxyl groups at the 2 and 7 positions.

2,7-Diaminonaphthalene: Contains amino groups at the 2 and 7 positions.

Uniqueness

2,7-Dibutylnaphthalene is unique due to the presence of butyl groups, which impart specific chemical and physical properties

生物活性

2,7-Dibutylnaphthalene is a naphthalene derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its two butyl groups attached to the naphthalene core, may exhibit a variety of interactions with biological macromolecules, leading to significant pharmacological implications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound (CAS Number: 342401-18-7) is a polycyclic aromatic hydrocarbon (PAH) with the following chemical structure:

- Molecular Formula : C16H18

- Molecular Weight : 210.32 g/mol

- Appearance : Colorless to pale yellow liquid

The biological activity of this compound is believed to arise from its ability to interact with various biological targets:

- Enzyme Interaction : It may inhibit or modulate enzyme activities involved in metabolic pathways.

- Receptor Binding : The compound could bind to specific receptors, influencing cellular signaling pathways.

- Antioxidant Activity : Naphthalene derivatives often exhibit antioxidant properties, which could contribute to their biological effects.

Anticancer Activity

Recent studies have indicated that naphthalene derivatives possess anticancer properties. For instance, research focusing on naphthalene-substituted compounds has shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 (Breast Cancer) | 0.03 - 0.26 |

| Naphthalene Derivative | HeLa (Cervical Cancer) | 0.07 - 0.72 |

| Naphthalene Derivative | A549 (Lung Cancer) | 0.08 - 2.00 |

These findings suggest that compounds like this compound could be developed into effective anticancer agents through further structural modifications and optimization .

Anti-inflammatory Properties

Studies have also pointed towards the anti-inflammatory potential of naphthalene derivatives. The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory responses. This could position this compound as a candidate for treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A systematic investigation into the anticancer activity of naphthalene derivatives revealed that certain compounds exhibited strong cytotoxic effects against human breast carcinoma cells (MDA-MB-231). The study highlighted that these compounds induced apoptosis and arrested the cell cycle at specific phases, indicating a robust mechanism for cancer treatment .

Case Study 2: Toxicological Assessments

Toxicological evaluations have indicated that while naphthalene itself is associated with adverse health effects—such as hemolytic anemia and potential carcinogenicity—derivatives like this compound may offer a safer profile when appropriately modified. Research has shown that certain structural changes can mitigate toxicity while retaining therapeutic efficacy .

特性

IUPAC Name |

2,7-dibutylnaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24/c1-3-5-7-15-9-11-17-12-10-16(8-6-4-2)14-18(17)13-15/h9-14H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWNISWJJZFJCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)C=CC(=C2)CCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。